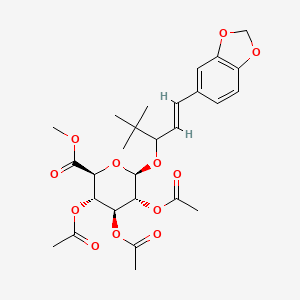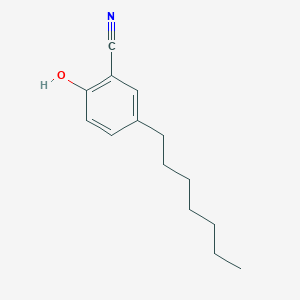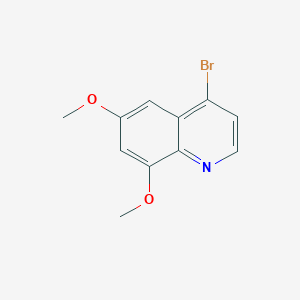
Clindamycin Pyrophosphate Triethylamine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin Pyrophosphate Triethylamine Salt: is a chemical compound that serves as an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is known for its molecular formula C18H35ClN2O11P2S xC6H15N and a molecular weight of 584.94 . It is primarily used in scientific research and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Pyrophosphate Triethylamine Salt involves the chemical modification of Clindamycin. The process typically includes the reaction of Clindamycin with pyrophosphoric acid and triethylamine under controlled conditions to form the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves the use of advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions: Clindamycin Pyrophosphate Triethylamine Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs.
科学研究应用
Chemistry: In chemistry, Clindamycin Pyrophosphate Triethylamine Salt is used as a reagent in the synthesis of other chemical compounds and in studying reaction mechanisms.
Biology: In biological research, this compound is utilized to investigate the effects of Clindamycin derivatives on bacterial growth and resistance mechanisms.
Medicine: Medically, this compound is studied for its potential antibacterial properties and its role as an impurity in Clindamycin formulations.
Industry: In the pharmaceutical industry, this compound is used in the quality control of Clindamycin products to ensure the absence of impurities.
作用机制
The mechanism by which Clindamycin Pyrophosphate Triethylamine Salt exerts its effects involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins.
相似化合物的比较
Clindamycin Hydrochloride: A commonly used form of Clindamycin.
Lincomycin: The parent compound from which Clindamycin is derived.
Clindamycin Phosphate: Another salt form of Clindamycin.
Uniqueness: Clindamycin Pyrophosphate Triethylamine Salt is unique in its chemical structure and impurity profile, which differentiates it from other Clindamycin derivatives. Its specific properties make it valuable in certain research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C24H50ClN3O11P2S |
|---|---|
分子量 |
686.1 g/mol |
IUPAC 名称 |
[(2R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C18H35ClN2O11P2S.C6H15N/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(30-15)35-4)31-34(28,29)32-33(25,26)27;1-4-7(5-2)6-3/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H,28,29)(H2,25,26,27);4-6H2,1-3H3/t9-,10-,11+,12+,13+,14-,15+,16?,18+;/m0./s1 |
InChI 键 |
UVUNRGAUHMRWLA-BGXWHCHHSA-N |
手性 SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H](C([C@H](O2)SC)OP(=O)(O)OP(=O)(O)O)O)O)[C@H](C)Cl.CCN(CC)CC |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OP(=O)(O)O)O)O)C(C)Cl.CCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)










![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
